molecular formula C13H18N2O6 B13778517 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate CAS No. 68133-25-5

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate

Katalognummer: B13778517
CAS-Nummer: 68133-25-5
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: DYSWWFSUVZDAHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is a chemical compound with a complex structure that includes methoxy, nitro, and alaninate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate typically involves the reaction of 2-methoxy-5-nitroaniline with beta-alanine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methoxyethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The methoxy groups enhance its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide

Uniqueness

2-Methoxyethyl N-(2-methoxy-5-nitrophenyl)-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups provide a balance of reactivity and stability, making it suitable for various applications .

Eigenschaften

CAS-Nummer

68133-25-5

Molekularformel

C13H18N2O6

Molekulargewicht

298.29 g/mol

IUPAC-Name

2-methoxyethyl 3-(2-methoxy-5-nitroanilino)propanoate

InChI

InChI=1S/C13H18N2O6/c1-19-7-8-21-13(16)5-6-14-11-9-10(15(17)18)3-4-12(11)20-2/h3-4,9,14H,5-8H2,1-2H3

InChI-Schlüssel

DYSWWFSUVZDAHO-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.